Northiaden

Pharmacokinetics Drug Metabolism Half-Life

Northiaden is the N-desmethyl metabolite of dothiepin with an extended half‑life (33–46 h) and selective noradrenaline reuptake inhibition plus 5‑HT₂ antagonism. This profile enables stable once‑daily dosing in chronic depression/anxiety models, minimizing PK variability. Reduced H₁ and muscarinic affinity versus dothiepin yields a cleaner tool for isolating noradrenergic contributions in behavioral paradigms. Ideal for studying the active metabolite responsible for β‑adrenoceptor downregulation.

Molecular Formula C18H19NS
Molecular Weight 281.4 g/mol
CAS No. 1154-09-2
Cat. No. B026509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorthiaden
CAS1154-09-2
Synonyms3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-1-propanamine;  11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine;  Nordosulepin;  Nordothiepin;  Northiadene;  _x000B_
Molecular FormulaC18H19NS
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
InChIInChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+
InChIKeyFTELXJYVTOFJAI-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Northiaden (CAS 1154-09-2) Procurement Guide: A Secondary Amine Tricyclic Metabolite with Distinct Pharmacokinetic and Pharmacodynamic Profile


Northiaden (CAS 1154-09-2), also known as nordosulepin or nordothiepin, is the N-desmethyl secondary amine metabolite of the tricyclic antidepressant (TCA) dothiepin (dosulepin) [1]. As a member of the dibenzothiepine class, it acts as a norepinephrine reuptake inhibitor (NRI) with additional 5-HT₂ receptor antagonism [2]. Its extended elimination half-life (33–46 hours) relative to the parent compound and its distinct selectivity profile for noradrenergic over serotonergic reuptake inhibition constitute the primary scientific basis for considering this specific metabolite in research applications requiring sustained target engagement or mechanistic differentiation from other TCAs [3].

Why Northiaden Cannot Be Replaced by Dothiepin or Other In-Class Tricyclic Metabolites in Analytical and Pharmacological Studies


Interchangeability among tricyclic antidepressant (TCA) metabolites is not supported by empirical data due to substantial divergence in key selection parameters: metabolic stability (half-life), neurotransmitter transporter selectivity, and off-target receptor binding profiles. Northiaden, as the N-desmethyl metabolite of dothiepin, possesses a significantly longer elimination half-life (33–46 hours) than dothiepin (14–24 hours), a shift from balanced 5-HT/NA reuptake inhibition to noradrenergic selectivity, and a distinct rank order of receptor occupancy compared to its parent and sulfoxide derivatives [1]. Substituting Northiaden with dothiepin or the inactive dothiepin sulfoxide/northiaden sulfoxide in a research protocol would therefore alter the temporal dynamics of target engagement and confound mechanistic interpretation of noradrenergic versus serotonergic contributions to observed effects [2].

Northiaden Quantitative Differentiation Evidence: Head-to-Head Data Against Dothiepin and Structural Analogs


Elimination Half-Life Extension: Sustained Target Engagement Relative to Dothiepin

Northiaden exhibits a significantly longer elimination half-life compared to its parent compound dothiepin. In human pharmacokinetic studies following a single 75 mg oral dose of dothiepin, the mean half-life of elimination for northiaden was 33 hours (range 22–60 hours), while dothiepin S-oxide had a half-life of 19 hours (range 13–35 hours) [1]. A comprehensive review of antidepressant metabolites further reports the elimination half-life range for northiaden as 36–46 hours, compared to 14–24 hours for dothiepin [2]. This approximate 1.5- to 2-fold increase in half-life indicates that northiaden persists in plasma considerably longer than the parent drug, a property critical for studies requiring sustained noradrenergic modulation.

Pharmacokinetics Drug Metabolism Half-Life

Shift from Balanced 5-HT/NA Reuptake Inhibition to Noradrenergic Selectivity

In vitro reuptake inhibition assays demonstrate a clear divergence in selectivity between dothiepin and its metabolite northiaden. Dothiepin exhibits equipotent inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake, whereas northiaden shows a distinct preference for noradrenaline reuptake inhibition [1][2]. This functional shift from a dual (5-HT/NA) reuptake inhibitor to a norepinephrine-selective reuptake inhibitor (NRI) mirrors the metabolic conversion of amitriptyline to nortriptyline, but within the dothiepin chemical series. The metabolite therefore provides a tool for dissecting noradrenergic contributions to antidepressant-like effects in preclinical models without the confounding influence of concurrent serotonergic reuptake blockade.

Neuropharmacology Monoamine Transporters Selectivity

In Vivo Amine Pump Blockade: Greater Potency than Parent Dothiepin

A comparative in vivo study assessed the ability of tricyclic antidepressants to block the amine pump. Dothiepin prevented 6-OHDA-induced depletion of cardiac noradrenaline but did not affect PCA-induced depletion of intracerebral serotonin [1]. Importantly, northiaden exhibited the same ability but with greater potency than the parent drug [1]. Neither compound affected the biosynthesis of catecholamines or indoleamine. This in vivo demonstration of enhanced potency relative to dothiepin corroborates the in vitro selectivity data and suggests that the metabolite may be a more efficient noradrenergic modulator in whole-animal systems.

In Vivo Pharmacology Catecholamine Uptake Potency

5-HT₂ Receptor Antagonism with Reduced H₁ and Muscarinic Affinity vs. Dothiepin

Both dothiepin and northiaden function as 5-HT₂ receptor antagonists, a property common to many TCAs [1]. However, receptor profiling studies indicate that dothiepin possesses higher affinity than northiaden for histamine H₁ receptors, muscarinic acetylcholine receptors, and various adrenergic receptor subtypes in vitro [2]. The sulfoxide metabolites (dothiepin sulfoxide and northiaden sulfoxide) are essentially inactive at these sites [2]. This differential receptor binding profile suggests that northiaden may produce a distinct side-effect signature in vivo, with potentially reduced sedation (H₁ antagonism) and anticholinergic effects (muscarinic antagonism) compared to the parent compound, although direct comparative in vivo side-effect studies are limited.

Receptor Binding Off-Target Effects Selectivity

Optimal Research and Industrial Applications for Northiaden Based on Verified Differentiation Evidence


Sustained Noradrenergic Modulation in Chronic In Vivo Behavioral Studies

The extended elimination half-life of northiaden (33–46 hours) relative to dothiepin (14–24 hours) makes it particularly suitable for chronic dosing paradigms in rodent models of depression or anxiety where stable plasma concentrations are essential for minimizing pharmacokinetic variability. Once-daily dosing with northiaden can achieve steady-state noradrenergic modulation without the peak-trough fluctuations that occur with shorter half-life comparators [1].

Dissection of Noradrenergic vs. Serotonergic Contributions to Antidepressant-Like Effects

Northiaden's selective inhibition of noradrenaline reuptake, in contrast to dothiepin's balanced 5-HT/NA inhibition, provides a pharmacological tool for isolating the behavioral and neurochemical consequences of noradrenergic potentiation. This is particularly valuable in studies employing the forced swim test, tail suspension test, or learned helplessness paradigms where the differential contributions of noradrenergic and serotonergic systems remain an active area of investigation [1][2].

In Vitro Receptor Occupancy Assays with Reduced Off-Target Binding Interference

Compared to dothiepin, northiaden exhibits lower affinity for histamine H₁ and muscarinic receptors while retaining 5-HT₂ antagonist activity. This profile makes northiaden a cleaner tool for investigating noradrenergic reuptake inhibition and 5-HT₂ receptor antagonism in vitro without the confounding occupancy of H₁ and muscarinic sites that can complicate data interpretation in radioligand binding or functional assays [1].

Metabolite Contribution Studies in Dothiepin Pharmacology

Northiaden is the principal active metabolite of dothiepin, and its significantly longer half-life suggests it contributes substantially to the overall therapeutic effect of the parent drug. Procurement of northiaden enables researchers to directly study the pharmacological contribution of this metabolite in preclinical models, including its role in β-adrenoceptor downregulation following repeated administration, an effect shared with dothiepin [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Northiaden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.